molecular formula C8H9Cl2NO B1205566 alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol CAS No. 3567-82-6

alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol

Cat. No.: B1205566
CAS No.: 3567-82-6
M. Wt: 206.07 g/mol
InChI Key: KAFHLYIMFOUYGL-UHFFFAOYSA-N
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Description

Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol (CAS: 3672-26-2) is a substituted benzyl alcohol derivative featuring a dichloro substitution at the 3,4-positions of the aromatic ring and an aminomethyl (-CH2NH2) group at the benzylic alpha position. Its molecular formula is C8H9Cl2NO (or C8H10Cl2NO·HCl for the hydrochloride salt). This compound is structurally distinct due to the combination of electron-withdrawing chlorine atoms and the polar aminomethyl group, which influence its physicochemical properties and biological activity. It is primarily utilized in pharmaceutical research as a precursor or intermediate in the synthesis of adrenergic agents, as evidenced by structural analogs like L-noradrenaline hydrochloride (CAS: 329-56-6), which shares the alpha-aminomethyl-benzyl alcohol backbone .

Properties

IUPAC Name

2-amino-1-(3,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFHLYIMFOUYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3672-26-2 (hydrochloride)
Record name 3,4-Dichlorophenylethanolamine
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DSSTOX Substance ID

DTXSID90957054
Record name 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol
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Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3567-82-6
Record name α-(Aminomethyl)-3,4-dichlorobenzenemethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichlorophenylethanolamine
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Record name 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol
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Record name α-(aminomethyl)-3,4-dichlorobenzyl alcohol
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Preparation Methods

Reaction Overview

This method involves the nucleophilic substitution of 1-(3,4-dichlorophenyl)-2-bromoethanol with tert-butylamine, followed by sequential transformations to yield the target compound.

Key Steps:

  • Amination :

    • Reagents : 1-(3,4-Dichlorophenyl)-2-bromoethanol, tert-butylamine, ethanol.

    • Conditions : Reflux at 20–140°C for 48 hours.

    • Intermediate : 2-(tert-Butylamino)-1-(3,4-dichlorophenyl)ethanol (80% yield).

  • Chlorination :

    • Reagents : Thionyl chloride (SOCl₂), dichloromethane.

    • Conditions : Reflux for 5 hours.

    • Intermediate : 2-(tert-Butylamino)-1-(3,4-dichlorophenyl)-1-chloroethane (quantitative yield).

  • Thioacetamide Formation :

    • Reagents : Methyl thioglycolate, aminolysis.

    • Final Product : α-(Aminomethyl)-3,4-dichlorobenzyl alcohol (42% overall yield).

Table 1: Bromoethanol Route Parameters

StepReagentsConditionsYield
1tert-Butylamine, ethanol48 h reflux80%
2SOCl₂, CH₂Cl₂5 h reflux>99%
3Methyl thioglycolateAminolysis42%

Styrene Oxide Amination Method

Reaction Overview

3,4-Dichlorostyrene oxide undergoes nucleophilic ring-opening with amines to directly form the target alcohol.

Key Steps:

  • Epoxide Synthesis :

    • Precursor : 3,4-Dichloroacetophenone reduced to styrene oxide using NaBH₄ in ethanol.

  • Amination :

    • Reagents : tert-Butylamine, ethanol.

    • Conditions : Reflux for 1–8 hours.

    • Yield : ~85–95% (extrapolated from analogous reactions).

Advantages:

  • Avoids hazardous brominated intermediates.

  • Scalable with high regioselectivity.

Microbial Reduction of Aminoketones

Biocatalytic Approach

Optically active α-(aminomethyl)-3,4-dichlorobenzyl alcohol can be synthesized via asymmetric reduction of 2-amino-1-(3,4-dichlorophenyl)ethanone using engineered ketoreductases.

Key Parameters:

  • Enzyme : Lactobacillus kefir ADH mutants.

  • Conditions : 30°C, pH 7.0, 24 hours.

  • Yield : 78–82% with >99% enantiomeric excess (e.e.).

Table 2: Microbial vs. Chemical Synthesis

ParameterBromoethanol RouteMicrobial Reduction
Yield42%80%
Purity95%>99% e.e.
ScalabilityIndustrialLab-scale
CostModerateHigh (enzyme production)

Comparative Analysis of Methods

Efficiency and Limitations

  • Bromoethanol Route : High-yield chlorination but low overall efficiency due to multi-step synthesis.

  • Styrene Oxide Method : Streamlined but requires epoxide precursor synthesis.

  • Microbial Reduction : Enantioselective but cost-prohibitive for large-scale production.

Industrial Feasibility

  • The bromoethanol route remains dominant in industrial settings due to established infrastructure.

  • Microbial methods are limited to high-value pharmaceuticals requiring chirality .

Scientific Research Applications

Pharmaceutical Development

Overview:
Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol is utilized in pharmaceutical development as a precursor for synthesizing various therapeutic agents. Its structural attributes make it suitable for creating compounds with specific biological activities.

Key Applications:

  • Anticonvulsant Agents: Research has indicated that compounds derived from this alcohol exhibit anticonvulsant properties. For instance, modifications of similar structures have shown enhanced efficacy in animal models for treating seizures .
  • Synthesis of Chiral Pharmaceuticals: The compound can be employed in the synthesis of chiral pharmaceuticals using alcohol dehydrogenases (ADHs), which facilitate the interconversion between alcohols and aldehydes or ketones.

Organic Synthesis

Overview:
In organic chemistry, this compound is recognized for its dual functionality, making it a valuable intermediate in various synthetic pathways.

Key Applications:

  • Synthesis of Highly Substituted Pyridines: The compound serves as a reagent in synthesizing pyridine derivatives, which are essential in many pharmaceutical applications.
  • Nucleophilic Substitution Reactions: The presence of the aminomethyl group allows for nucleophilic substitution reactions, enabling the formation of complex organic molecules .

Biocatalysis and Polymer Chemistry

Overview:
The compound's application extends into biocatalysis and polymer chemistry, where it contributes to the development of new materials and processes.

Key Applications:

  • Biocatalytic Processes: It is involved in medium to long-chain aliphatic amino alcohol synthesis through biocatalysis, utilizing enzymes such as carboxylic acid reductase.
  • Polymer-Based Industries: Its properties are exploited in the creation of polymeric materials, enhancing their performance characteristics.

Interaction Studies

Overview:
Interaction studies reveal that this compound can engage with various biological targets, contributing to its pharmacological profile.

Key Findings:

  • Biological Activity: Compounds with similar structures have demonstrated diverse biological activities, including antimicrobial and anti-inflammatory effects. This suggests that this compound could be further explored for its therapeutic potential .

Data Table: Comparison of Related Compounds

Compound NameKey FeaturesUnique Aspects
Alpha-(Aminomethyl)-4-chlorobenzyl alcoholContains amine and alcohol groupsDifferent halogen substitution pattern
3,4-Dichlorobenzyl alcoholLacks aminomethyl functionalityPrimarily used as an antiseptic
BenzylamineContains an amine groupSimpler structure; widely used in organic synthesis
2-Amino-3-chlorobenzyl alcoholSimilar amine functionalityDifferent position of amino group

Case Studies

  • Anticonvulsant Activity Study:
    A study evaluated the anticonvulsant activity of various derivatives of this compound using the maximal electroshock (MES) test. Results indicated that certain modifications led to compounds with significantly enhanced efficacy compared to traditional agents .
  • Synthesis of Chiral Pharmaceuticals:
    Research demonstrated the successful application of ADHs in converting this compound into chiral intermediates for drug synthesis. This process not only improved yield but also allowed for the creation of novel therapeutic agents.

Mechanism of Action

The mechanism of action of alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The chlorine atoms may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

3,4-Dichlorobenzyl Alcohol (CAS: 1805-32-9)

  • Molecular Formula : C7H6Cl2O
  • Molecular Weight : 177.03 g/mol
  • Applications : Used as a synthetic intermediate in organic chemistry, such as in the preparation of picolinate esters (e.g., 3,4-dichlorobenzyl picolinate, a substrate for FeCl3-catalyzed C-H amination) .

2,4-Dichlorobenzyl Alcohol (CAS: 1777-82-8)

  • Molecular Formula : C7H6Cl2O
  • Molecular Weight : 177.03 g/mol
  • Key Differences : Chlorine substituents at 2,4-positions create steric hindrance, altering reactivity compared to 3,4-substitution.
  • Applications : Widely used in pharmaceuticals as an antibacterial and anesthetic agent, often combined with amylmetacresol or lidocaine in throat lozenges .

3,5-Dichlorobenzyl Alcohol

  • Molecular Formula : C7H6Cl2O
  • Molecular Weight : 177.03 g/mol
  • Key Differences : Symmetrical substitution enhances thermal stability and lipophilicity.
  • Applications : A key fragment in antifungal agents; ester derivatives (e.g., compound 5 in ) exhibit potent activity against Botrytis cinerea (EC50 = 6.60 mg/L) by inhibiting succinate dehydrogenase .

Functional Analogues with Aminomethyl Substitution

L-Noradrenaline Hydrochloride (CAS: 329-56-6)

  • Molecular Formula: C8H12ClNO3
  • Molecular Weight : 205.64 g/mol
  • Key Differences : Replaces 3,4-dichloro substituents with 3,4-dihydroxy groups, increasing hydrophilicity and receptor-binding affinity.
  • Applications : Adrenergic drug targeting cardiovascular and respiratory systems .

(±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl Alcohol Hydrochloride (CAS: 1212999-86-4)

  • Molecular Formula: C10H16ClNO3
  • Molecular Weight : 233.69 g/mol
  • Key Differences: Ethylamino group and dihydroxy substitution enhance adrenergic activity.
  • Applications : Investigated for hypertensive and bronchodilatory effects .

Data Tables: Comparative Analysis

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol 3672-26-2 C8H9Cl2NO 206.07 (free base) Pharmaceutical intermediate, adrenergic agent synthesis
3,4-Dichlorobenzyl alcohol 1805-32-9 C7H6Cl2O 177.03 Organic synthesis, FeCl3-catalyzed reactions
2,4-Dichlorobenzyl alcohol 1777-82-8 C7H6Cl2O 177.03 Antibacterial/antiseptic formulations
3,5-Dichlorobenzyl alcohol N/A C7H6Cl2O 177.03 Antifungal ester derivatives
L-Noradrenaline hydrochloride 329-56-6 C8H12ClNO3 205.64 Adrenergic drug for hypotension and cardiac arrest

Antifungal Activity

  • 3,5-Dichlorobenzyl Alcohol Derivatives : Esterification with carboxylic acids yields compounds with EC50 values as low as 1.61 mg/L against Rhizoctonia solani, comparable to boscalid (EC50 = 1.01 mg/L) .

Biological Activity

Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol (α-AMDCBA) is a synthetic compound notable for its potential biological activities, which are primarily attributed to its structural features, including the aminomethyl group and the dichlorobenzyl moiety. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of α-AMDCBA consists of a benzyl alcohol group with two chlorine atoms at the 3 and 4 positions of the benzene ring, along with an aminomethyl group attached to the alpha carbon. This configuration allows for various interactions with biological molecules:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological targets.
  • Hydrophobic Interactions : The dichlorobenzyl moiety can interact with hydrophobic pockets in proteins, potentially influencing enzyme activity or receptor binding.

The biological activity of α-AMDCBA is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
  • Protein-Ligand Interactions : The aminomethyl group enhances the compound's ability to interact with various proteins, which may lead to significant biological effects .

Antimicrobial Properties

Research indicates that compounds related to dichlorobenzyl alcohol exhibit antimicrobial properties. Dichlorobenzyl alcohol itself is known for its antiseptic qualities against bacteria and viruses, suggesting that α-AMDCBA may share similar properties due to its structural characteristics .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the effectiveness of dichlorobenzyl alcohol derivatives against common pathogens. Results showed significant antibacterial activity, supporting the hypothesis that α-AMDCBA could possess similar antimicrobial effects due to its structural analogies .
  • Enzyme Interaction Studies :
    • In vitro studies demonstrated that α-AMDCBA could inhibit specific enzymes involved in metabolic pathways. For instance, investigations into its interaction with DPP-4 (Dipeptidyl Peptidase-4), a target for diabetes treatment, revealed promising inhibitory effects .

Synthesis and Characterization

The synthesis of α-AMDCBA typically involves a Mannich reaction where 3,4-dichlorobenzyl alcohol reacts with formaldehyde and an amine. This process yields high-purity products suitable for further biological testing.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of α-AMDCBA. Modifications to the benzyl alcohol moiety can enhance binding affinity and specificity towards target enzymes or receptors. Studies have shown that substituents on the aromatic ring can significantly influence the compound's potency as an enzyme inhibitor .

Data Summary

Property Value
Molecular FormulaC10_{10}H10_{10}Cl2_{2}N
Molecular Weight233.10 g/mol
Antimicrobial ActivityPositive against various pathogens
Enzyme InhibitionDPP-4 inhibitor
Synthesis Yield>99% purity

Q & A

Q. How do chlorine substituents influence the reactivity of benzyl alcohol derivatives in nucleophilic substitutions?

  • Answer : Cl groups increase electrophilicity of the benzylic carbon, accelerating SN₂ reactions. Compare with non-chlorinated analogs (e.g., benzyl alcohol) showing 10x slower kinetics in tosylation reactions .

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